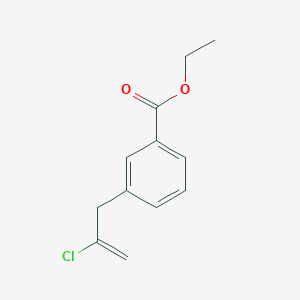

3-(3-Carboethoxyphenyl)-2-chloro-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chlorinated compounds similar to "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" involves reactions that can be influenced by the presence of different functional groups. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which suggests that similar electrochemical methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of chalcone derivatives, which are structurally related to the compound, involves the use of starting materials like acetophenone derivatives and aldehydes, indicating that a similar approach might be used for synthesizing "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" .

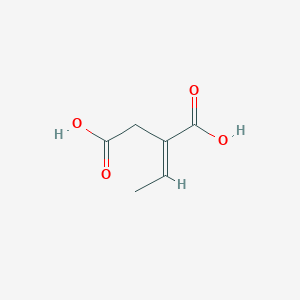

Molecular Structure Analysis

The molecular structure of chlorinated compounds is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the studies of various chlorophenyl compounds . These studies reveal that the presence of chlorine atoms can influence the overall geometry and conformation of the molecules. For example, the dihedral angles between benzene rings can vary significantly, which could also be relevant for the molecular structure analysis of "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" .

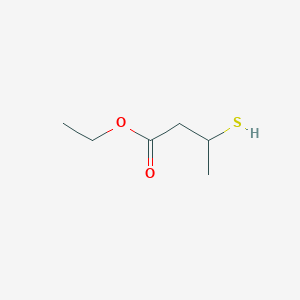

Chemical Reactions Analysis

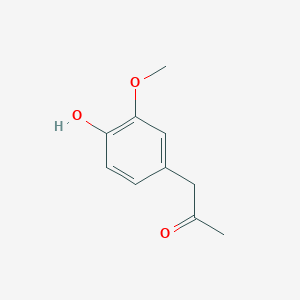

The reactivity of chlorinated compounds can vary depending on their structure and the presence of other functional groups. For instance, the presence of a methoxy group can influence the electron density and reactivity of the molecule . The electron diffraction study of 3-chloro-2-chloromethyl-1-propene shows that different conformers can exist, which may also be the case for "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" . Additionally, the presence of hydrogen-bonding capabilities, as seen in some chlorophenyl compounds, could suggest that "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" might also engage in such interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. For example, the presence of chlorine and other substituents can affect the compound's dipole moment, polarizability, and hyperpolarizability . The HOMO and LUMO analysis, as well as the MEP analysis, provide insights into the charge distribution and potential sites for chemical reactivity . These analyses could be relevant for understanding the properties of "3-(3-Carboethoxyphenyl)-2-chloro-1-propene" as well.

Aplicaciones Científicas De Investigación

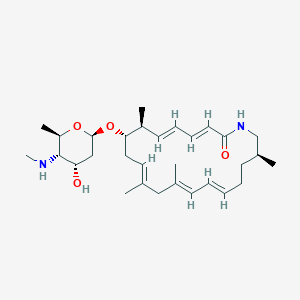

Synthesis and Polymerization

1-Chloro-3-(2′-ethoxyethoxy)-propane, a related compound, is synthesized from 3-chloro-propanol and ethoxy-ethene, demonstrating the potential of chloro-alkenes in polymer synthesis (Feng, 2005). Additionally, the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using a catalyst demonstrates the relevance of chloro-alkenes in advanced polymerization techniques (Bronstein & Luscombe, 2009).

Molecular Structure Studies

The molecular structure of 3-chloro-2-chloromethyl-1-propene has been analyzed via electron diffraction, indicating the importance of chloro-alkenes in understanding molecular conformations (Shen, 1979).

Catalysis and Metathesis Reactions

Research on tungsten trioxide (WO3) catalysts for the metathesis of ethene and 2-butene to form propene highlights the significance of chloro-alkenes in industrial catalysis (Cheng & Lo, 2012). Moreover, the study of Ag-catalysed epoxidation of propene and ethene demonstrates the use of chloro-alkenes in modifying catalyst behavior (Palermo et al., 2002).

Mecanismo De Acción

Target of Action

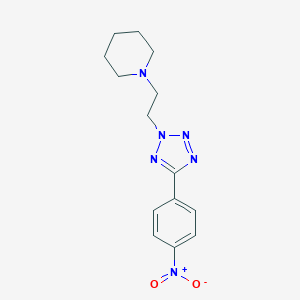

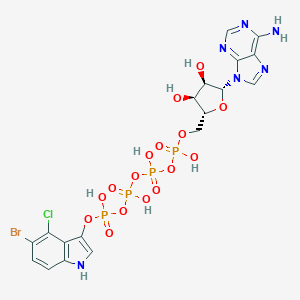

It’s structurally similar compound, 4-(3-carboethoxyphenyl)-2-chloro-1-butene , and other related compounds have been associated with Phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes .

Mode of Action

Compounds targeting pde4 typically work by inhibiting the enzyme, leading to an increase in camp levels . This increase can affect various cellular processes, including those involved in inflammation and immune response.

Biochemical Pathways

The biochemical pathways affected by 3-(3-Carboethoxyphenyl)-2-chloro-1-propene are likely related to its potential inhibition of PDE4. PDE4 regulates cAMP and cGMP intracellular levels . Overexpression of PDE4 in certain conditions can decrease intracellular cAMP levels, affecting dopamine receptor signaling .

Result of Action

Based on its potential target, pde4, it could influence various cellular processes by modulating camp levels .

Propiedades

IUPAC Name |

ethyl 3-(2-chloroprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHOIECOMNFYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472354 |

Source

|

| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboethoxyphenyl)-2-chloro-1-propene | |

CAS RN |

148252-48-6 |

Source

|

| Record name | Ethyl 3-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)